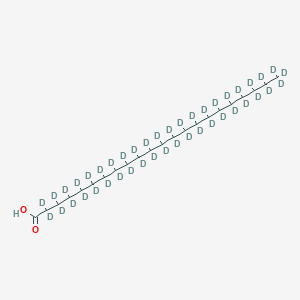

Docosanoic-d43 acid

Vue d'ensemble

Description

L'acide docosanoïque-d43, également connu sous le nom d'acide béhénique-d43, est une forme deutérée de l'acide docosanoïque. Il s'agit d'un acide gras saturé à longue chaîne de formule moléculaire CD3(CD2)20CO2H. Ce composé est principalement utilisé comme étalon interne pour la quantification de l'acide docosanoïque dans diverses applications analytiques .

Applications De Recherche Scientifique

Docosanoic Acid-d43 has a wide range of applications in scientific research:

Biology: Employed in studies involving lipid metabolism and fatty acid analysis.

Medicine: Investigated for its potential effects on lipid-related disorders and its role in cellular processes.

Mécanisme D'action

Target of Action

Docosanoic-d43 acid, also known as Behenic-d43 acid , is a deuterium-labeled form of Docosanoic acid It has been found to interact with certain proteins like p53 , DNA polymerase β, and human DNA polymerase λ .

Biochemical Pathways

It is known to interact with proteins involved in dna replication and repair, such as p53, dna polymerase β, and dna polymerase λ . These interactions suggest that Docosanoic acid may influence pathways related to cell cycle regulation and DNA repair.

Pharmacokinetics

It is known that docosanoic acid is poorly absorbed , which could impact its bioavailability

Result of Action

The molecular and cellular effects of Docosanoic acid’s action include the inhibition of certain proteins involved in DNA replication and repair . This could potentially lead to alterations in cell cycle progression and DNA repair mechanisms.

Action Environment

It is known that liver levels of docosanoic acid are reduced in rats fed a high-fat or a high-fat and high-cholesterol diet . This suggests that dietary factors could potentially influence the action and efficacy of Docosanoic acid.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Docosanoic-d43 acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound inhibits the activity of DNA polymerase β and DNA polymerase λ in cell-free enzyme assays . Additionally, it inhibits the relaxation activity of DNA topoisomerase I and II at specific concentrations . These interactions highlight the compound’s potential impact on DNA replication and repair processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the double-stranded DNA binding activity of the p53 protein through direct interaction with its DNA binding domain . This interaction can affect the p53-mediated regulation of gene expression and cellular responses to DNA damage. Furthermore, this compound has been found to reduce liver levels in rats fed a high-fat diet, indicating its role in lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s interaction with the DNA binding domain of p53 inhibits its activity, thereby affecting gene expression and cellular responses to stress . Additionally, this compound inhibits the activity of DNA polymerases and topoisomerases, which are crucial for DNA replication and repair . These molecular interactions highlight the compound’s potential as a modulator of DNA-related processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, with a stability of at least four years when stored at -20°C . Its long-term effects on cellular function have been observed in in vitro and in vivo studies. For example, this compound has been shown to inhibit DNA polymerase activity over extended periods, indicating its potential for sustained biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound inhibits DNA polymerase activity at concentrations of 100 µM and DNA topoisomerase activity at 25 µM . These threshold effects suggest that this compound can modulate DNA-related processes at specific dosages. High doses of the compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, including fatty acid β-oxidation. It has been shown to undergo ω-oxidation in rat liver microsomes, producing hydroxylated and dicarboxylic acid derivatives . These metabolic transformations are catalyzed by cytochrome P450 enzymes, indicating the compound’s role in lipid metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is poorly absorbed in humans and has been shown to raise cholesterol levels . Its distribution within the body is influenced by its interactions with lipid transport proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is primarily localized in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . Its localization within these compartments is essential for its role in lipid metabolism and its interactions with enzymes involved in fatty acid oxidation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide docosanoïque-d43 est synthétisé par deutération de l'acide docosanoïque. Le processus implique le remplacement des atomes d'hydrogène par des atomes de deutérium. Cela peut être réalisé en utilisant du gaz deutérium (D2) en présence d'un catalyseur sous des conditions réactionnelles spécifiques .

Méthodes de production industrielle : La production industrielle d'acide docosanoïque-d43 implique des processus de deutération à grande échelle. La matière de départ, l'acide docosanoïque, est soumise à des réactions d'échange de deutérium dans des réacteurs conçus pour supporter des pressions et des températures élevées. Le produit est ensuite purifié par cristallisation ou distillation pour atteindre la pureté isotopique souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : L'acide docosanoïque-d43 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en alcools.

Substitution : Il peut participer à des réactions de substitution où le groupe carboxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) sont utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Produit des cétones ou des aldéhydes.

Réduction : Donne des alcools.

Substitution : Forme divers dérivés substitués selon le réactif utilisé.

4. Applications de la recherche scientifique

L'acide docosanoïque-d43 a un large éventail d'applications dans la recherche scientifique :

Biologie : Employé dans des études impliquant le métabolisme des lipides et l'analyse des acides gras.

Médecine : Investigé pour ses effets potentiels sur les troubles liés aux lipides et son rôle dans les processus cellulaires.

5. Mécanisme d'action

Le mécanisme d'action de l'acide docosanoïque-d43 implique son interaction avec diverses cibles moléculaires et voies :

Métabolisme des lipides : Il influence le métabolisme des lipides en interagissant avec les enzymes impliquées dans la synthèse et la dégradation des acides gras.

Liaison à l'ADN : Il inhibe l'activité de liaison à l'ADN double brin de p53 par interaction directe avec le domaine de liaison à l'ADN.

Inhibition enzymatique : Il inhibe l'activité de l'ADN polymérase β de rat et de l'ADN polymérase λ humaine, ainsi que l'activité de relaxation de la topoisomérase I et II de l'ADN humain.

Composés similaires :

Acide docosanoïque : La forme non deutérée de l'acide docosanoïque-d43.

Acide lignocérique : Un autre acide gras saturé à longue chaîne ayant une structure similaire.

Acide myristique : Un acide gras saturé à chaîne plus courte ayant des propriétés similaires.

Unicité : L'acide docosanoïque-d43 est unique en raison de sa nature deutérée, ce qui en fait un étalon interne idéal pour les applications analytiques. La présence d'atomes de deutérium améliore sa stabilité et permet une quantification précise en spectrométrie de masse .

Comparaison Avec Des Composés Similaires

Docosanoic Acid: The non-deuterated form of Docosanoic Acid-d43.

Lignoceric Acid: Another long-chain saturated fatty acid with a similar structure.

Myristic Acid: A shorter-chain saturated fatty acid with similar properties.

Uniqueness: Docosanoic Acid-d43 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-tritetracontadeuteriodocosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMSUNONTOPOIO-MSWDUVJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584340 | |

| Record name | (~2~H_43_)Docosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29823-26-5 | |

| Record name | (~2~H_43_)Docosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoic-d43 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)

![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)